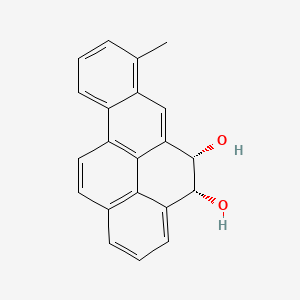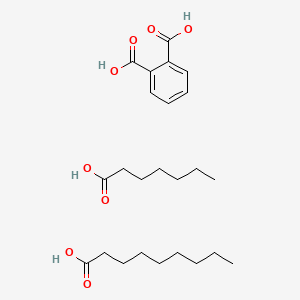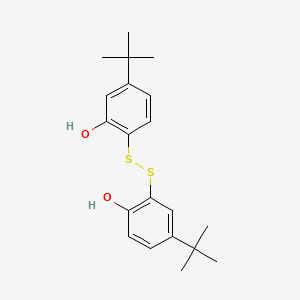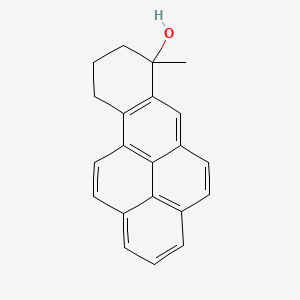
Benzo(a)pyrene-4,5-diol, 4,5-dihydro-7-methyl-, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(a)pyrene-4,5-diol, 4,5-dihydro-7-methyl-, cis- is a polycyclic aromatic hydrocarbon derivative. It is a metabolite of benzo(a)pyrene, which is known for its carcinogenic properties. This compound is significant in the study of environmental pollutants and their effects on human health.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(a)pyrene-4,5-diol, 4,5-dihydro-7-methyl-, cis- typically involves the catalytic hydrogenation of benzo(a)pyrene. This process is carried out under controlled conditions to ensure the formation of the desired cis-diol configuration. The reaction is usually performed in the presence of a palladium catalyst and hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound is not common due to its specific research applications. when required, it can be synthesized using the same catalytic hydrogenation method on a larger scale, ensuring strict control over reaction conditions to maintain the integrity of the cis-diol configuration.
Analyse Des Réactions Chimiques
Types of Reactions
Benzo(a)pyrene-4,5-diol, 4,5-dihydro-7-methyl-, cis- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various quinones and epoxides.
Reduction: It can be reduced further to form tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones and epoxides.
Reduction: Formation of tetrahydro derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Benzo(a)pyrene-4,5-diol, 4,5-dihydro-7-methyl-, cis- is primarily used in scientific research to study the metabolic pathways of polycyclic aromatic hydrocarbons and their effects on human health. It is used in:
Chemistry: To understand the chemical behavior and reactivity of polycyclic aromatic hydrocarbons.
Biology: To study the metabolic pathways and the formation of DNA adducts.
Medicine: To investigate the carcinogenic potential and mechanisms of action of environmental pollutants.
Industry: Limited use in the development of analytical methods for detecting polycyclic aromatic hydrocarbons in environmental samples.
Mécanisme D'action
The compound exerts its effects primarily through the formation of DNA adducts. The diol epoxide formed from Benzo(a)pyrene-4,5-diol, 4,5-dihydro-7-methyl-, cis- covalently binds to DNA, causing mutations that can lead to cancer. The molecular targets include guanine bases in DNA, and the pathways involved are related to the activation of cytochrome P450 enzymes and subsequent formation of reactive intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzo(a)pyrene-7,8-dihydrodiol
- Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide
- Benzo(a)pyrene-4,5-dihydrodiol
Uniqueness
Benzo(a)pyrene-4,5-diol, 4,5-dihydro-7-methyl-, cis- is unique due to its specific diol configuration and the presence of a methyl group, which influences its reactivity and the types of DNA adducts it forms. This makes it a valuable compound for studying the specific pathways and mechanisms of polycyclic aromatic hydrocarbon-induced carcinogenesis.
Propriétés
| 94850-10-9 | |
Formule moléculaire |
C21H16O2 |
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
(4R,5S)-7-methyl-4,5-dihydrobenzo[a]pyrene-4,5-diol |
InChI |
InChI=1S/C21H16O2/c1-11-4-2-6-13-14-9-8-12-5-3-7-15-18(12)19(14)17(10-16(11)13)21(23)20(15)22/h2-10,20-23H,1H3/t20-,21+/m1/s1 |
Clé InChI |
NITSBVABFXWELN-RTWAWAEBSA-N |
SMILES isomérique |
CC1=C2C=C3[C@@H]([C@@H](C4=CC=CC5=C4C3=C(C2=CC=C1)C=C5)O)O |
SMILES canonique |
CC1=C2C=C3C(C(C4=CC=CC5=C4C3=C(C2=CC=C1)C=C5)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






